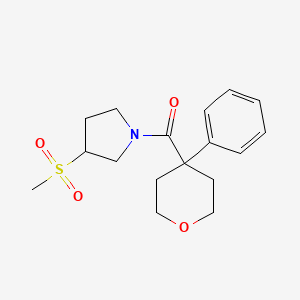![molecular formula C22H15N3OS B2467573 N-(3-(imidazo[2,1-b]tiazol-6-il)fenil)-2-naftalamida CAS No. 893968-59-7](/img/structure/B2467573.png)
N-(3-(imidazo[2,1-b]tiazol-6-il)fenil)-2-naftalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a naphthamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
Target of Action
The compound N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has been found to target the Sirtuin-1 (SIRT1) enzyme . SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .
Mode of Action
This compound acts as an activator of SIRT1 . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to deacetylation of its target proteins .
Biochemical Pathways
The activation of SIRT1 by N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can affect multiple biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play key roles in cellular processes. For instance, it can deacetylate p53, a protein that regulates the cell cycle and acts as a tumor suppressor. The deacetylation of p53 by SIRT1 can inhibit its activity, potentially affecting the cell cycle and apoptosis pathways .
Pharmacokinetics
The compound’s design and synthesis were predicted using in silico admet (absorption, distribution, metabolism, excretion, and toxicity) models . These models can provide insights into the compound’s bioavailability, distribution, metabolism, and potential toxicity, which are crucial aspects of its pharmacokinetic profile .
Result of Action
The activation of SIRT1 by N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can lead to various molecular and cellular effects. For instance, it can modulate the activity of proteins involved in cellular processes such as aging, inflammation, and metabolism . Furthermore, the compound has shown potential antitumor , anti-inflammatory, and antidiabetic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors. The phenyl group is then introduced via a Suzuki coupling reaction, followed by the attachment of the naphthamide group through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-b]thiazole ring or the naphthamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl or naphthamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Comparación Con Compuestos Similares
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunomodulatory and anticancer activities.
SRT1720: Another imidazo[2,1-b]thiazole compound with potential therapeutic applications.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide stands out due to its unique combination of the imidazo[2,1-b]thiazole and naphthamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-21(18-9-8-15-4-1-2-5-16(15)12-18)23-19-7-3-6-17(13-19)20-14-25-10-11-27-22(25)24-20/h1-14H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWNDBPFNQOLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2467492.png)

![3-Methoxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2467494.png)

![N-(3-chloro-4-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2467497.png)



![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)
![2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride](/img/structure/B2467506.png)


![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)
